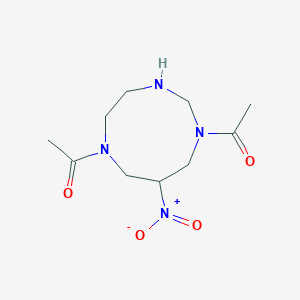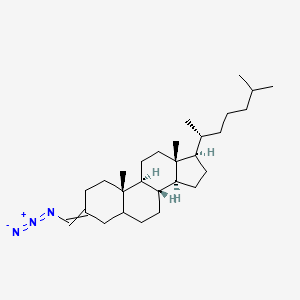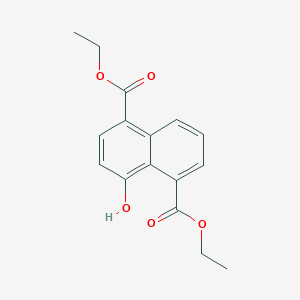
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate is an organic compound with the molecular formula C16H16O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ester groups and a hydroxyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxynaphthalene-1,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact. Advanced purification techniques such as column chromatography and distillation are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of diethyl 4-oxonaphthalene-1,5-dicarboxylate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
Oxidation: Diethyl 4-oxonaphthalene-1,5-dicarboxylate.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of diethyl 4-hydroxynaphthalene-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to participate in redox reactions also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Naphthalenedicarboxylic acid: An isomer with similar structural features but different chemical properties.
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A compound with similar ester groups but different core structure
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
63257-12-5 |
|---|---|
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
diethyl 4-hydroxynaphthalene-1,5-dicarboxylate |
InChI |
InChI=1S/C16H16O5/c1-3-20-15(18)11-8-9-13(17)14-10(11)6-5-7-12(14)16(19)21-4-2/h5-9,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
BIFDDRSAAIUNTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=CC=C(C2=C(C=C1)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




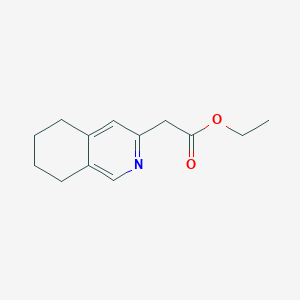
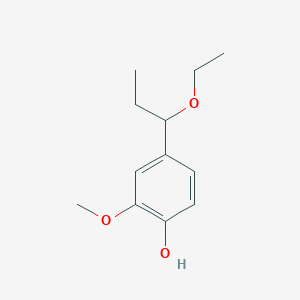



![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)
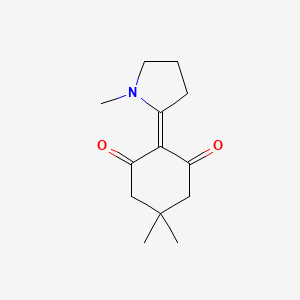
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
